molecular formula C6H13NO2S B1373874 4-amino-4-methyl-1lambda-thiane-1,1-dione CAS No. 1461707-16-3

4-amino-4-methyl-1lambda-thiane-1,1-dione

Cat. No.: B1373874
CAS No.: 1461707-16-3
M. Wt: 163.24 g/mol
InChI Key: HMFWRDOVBBANOO-UHFFFAOYSA-N
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Description

4-Amino-4-methyl-1λ⁶-thiane-1,1-dione is a sulfolane-derived compound featuring a six-membered thiane ring oxidized to a 1,1-dione (sulfone) moiety. The 4-position of the ring is substituted with both an amino (-NH₂) and a methyl (-CH₃) group. This unique structure confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its molecular formula is C₆H₁₂N₂O₂S, with a molecular weight of 176.24 g/mol. The amino group enhances nucleophilic reactivity, while the sulfone group contributes to thermal and oxidative stability .

Properties

IUPAC Name

4-methyl-1,1-dioxothian-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(7)2-4-10(8,9)5-3-6/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFWRDOVBBANOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-16-3
Record name 4-amino-4-methyl-1lambda6-thiane-1,1-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-4-methyl-1lambda-thiane-1,1-dione typically involves the reaction of 4-methylthiopyran with an oxidizing agent to form the sulfone group. The amino group is then introduced through a substitution reaction. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation and substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-4-methyl-1lambda-thiane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

    Condensation Reagents: Aldehydes, ketones.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Alkylated or acylated derivatives.

    Condensation: Imines, enamines.

Scientific Research Applications

4-amino-4-methyl-1lambda-thiane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-4-methyl-1lambda-thiane-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Benzyl Derivatives

4-Amino-4-[(2-chlorophenyl)methyl]-1λ⁶-thiane-1,1-dione hydrochloride
  • Molecular Formula: C₁₂H₁₆ClNO₂S
  • Molecular Weight : 273.78 g/mol
  • Key Features: A 2-chlorophenylmethyl group replaces the methyl group, increasing lipophilicity. Hydrochloride salt enhances aqueous solubility. Potential for enhanced binding to hydrophobic targets (e.g., enzymes or receptors) due to aromaticity and chlorine’s electron-withdrawing effect .
4-[(4-Chlorophenyl)methyl]-1,1-dioxido-1λ⁶-thiane-4-carboxylic acid
  • Molecular Formula: C₁₃H₁₄ClNO₄S
  • Molecular Weight : ~323.78 g/mol (estimated)
  • Key Features :
    • Carboxylic acid substituent introduces acidity (pKa ~4-5), enabling ionization at physiological pH.
    • Combines sulfone stability with hydrogen-bonding capability, suitable for coordination chemistry or prodrug design .

Alkyl and Ether Derivatives

4-Ethoxy-4-[(methylamino)methyl]-1λ⁶-thiane-1,1-dione hydrochloride
  • Molecular Formula : C₉H₁₈N₂O₃S
  • Molecular Weight : ~246.31 g/mol (estimated)
  • Methylamino group allows for further functionalization (e.g., alkylation or acylation) .

Carbonyl and Heterocyclic Derivatives

4-Acetyl-1λ⁶-thiane-1,1-dione
  • Molecular Formula : C₇H₁₂O₃S
  • Molecular Weight : 176.23 g/mol
  • Key Features: Acetyl group introduces a ketone, enabling nucleophilic additions (e.g., Grignard reactions). Reduced basicity compared to amino-substituted analogues, altering solubility and reactivity .
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1λ⁶-thiane-1,1-dione
  • Molecular Formula : C₁₄H₁₈N₂O₃S
  • Molecular Weight : 318.37 g/mol
  • Key Features: Tetrahydroquinolinyl moiety adds aromaticity and planar rigidity, favoring interactions with biological targets (e.g., kinase inhibitors). Amino linker facilitates hydrogen bonding in drug-receptor interactions .

Comparative Analysis

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Solubility Notable Reactivity
4-Amino-4-methyl-1λ⁶-thiane-1,1-dione -NH₂, -CH₃ 176.24 Moderate in H₂O Nucleophilic amino group
4-Amino-4-[(2-chlorophenyl)methyl]... -NH₂, -(2-Cl-Ph)CH₂, HCl salt 273.78 High (HCl salt) Aromatic electrophilic substitution
4-Ethoxy-4-[(methylamino)methyl]... -OEt, -(CH₂NH₂)CH₃, HCl salt 246.31 High (HCl salt) Ether cleavage, amine alkylation
4-Acetyl-1λ⁶-thiane-1,1-dione -COCH₃ 176.23 Low in H₂O Ketone reactivity (e.g., enolate formation)
4-[(2-Oxo-tetrahydroquinolinyl)amino]... -NH-C₉H₈NO 318.37 Low (neutral form) Hydrogen bonding, π-π stacking

Research Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -COCH₃) reduce electron density on the thiane ring, decreasing nucleophilicity at the sulfur center. Conversely, electron-donating groups (e.g., -OEt) stabilize positive charges .
  • Salt Forms : Hydrochloride salts (e.g., ) significantly improve bioavailability by enhancing water solubility, critical for oral drug formulations.
  • Biological Activity: Quinoline- and chlorophenyl-substituted analogues show promise in anticancer and antimicrobial screens due to aromatic stacking and halogen bonding .

Biological Activity

4-amino-4-methyl-1lambda-thiane-1,1-dione is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₃NO₂S, featuring an amino group and a thiane ring structure. The presence of the amino group allows for hydrogen bonding, which is crucial for its interaction with biological targets.

Property Value
Molecular FormulaC₆H₁₃NO₂S
Molar Mass145.24 g/mol
Functional GroupsAmino, Thiane

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The amino group can engage in hydrogen bonding, while the sulfone group participates in redox reactions. These interactions modulate enzyme activity and receptor function, leading to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various pathogens, showing promise as a potential therapeutic agent.

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of thiadiazole derivatives, this compound demonstrated higher efficacy against Gram-positive bacteria compared to standard antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Research Findings:
A recent study highlighted the compound's ability to induce apoptosis in cancer cell lines by activating caspase pathways . This suggests that it may serve as a lead compound for developing new anticancer therapies.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with other related compounds.

Compound Name Molecular Formula Biological Activity
This compoundC₆H₁₃NO₂SAntimicrobial, Anticancer
2-Amino-1,3,4-thiadiazoleC₂H₃N₃SAntimicrobial
4-MethylthiopyranC₅H₉OSAntimicrobial

This table illustrates that while similar compounds exhibit antimicrobial properties, the unique structural features of this compound may confer additional therapeutic benefits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-4-methyl-1lambda-thiane-1,1-dione
Reactant of Route 2
4-amino-4-methyl-1lambda-thiane-1,1-dione

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